Phosphonic acid, tolyl-, diethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phosphonic acid, tolyl-, diethyl ester is a useful research compound. Its molecular formula is C11H17O3P and its molecular weight is 228.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

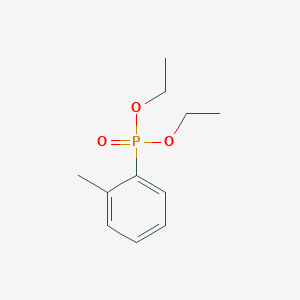

Phosphonic acid, tolyl-, diethyl ester, also known as tolyl phosphonic acid diethyl ester (CAS Number: 15286-11-0), is an organophosphorus compound with significant biological activity. This article explores its biological effects, mechanisms of action, and potential applications in various fields, particularly in agriculture and toxicology.

Chemical Structure and Properties

This compound has the molecular formula C11H17O3P and a molecular weight of 228.22 g/mol. The compound consists of a phosphonic acid group esterified with two ethyl groups and a tolyl group, which can be either ortho- or para-substituted. It appears as a white crystalline solid with a slight sweet odor, demonstrating solubility in organic solvents but limited solubility in water .

Research indicates that phosphonic acid esters exhibit various biological activities, particularly as herbicides and pesticides. The phosphonate group allows these compounds to interact effectively with biological systems, leading to several observed effects:

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in plant growth regulation. This inhibition can affect amino acid synthesis and lipid metabolism, resulting in altered growth patterns in plants.

- Growth Regulation : The compound's ability to modulate enzyme activity suggests its potential use as a growth regulator or herbicide. Its specific substitution patterns on the aromatic ring influence its biological activity significantly.

Toxicological Profile

The toxicological profile of phosphonic acid esters has been evaluated in various studies. Key findings include:

- Acute Toxicity : An LC50 value greater than 9,800 mg/m³ was reported for rats exposed to an aerosol of related compounds, indicating low acute toxicity at high concentrations .

- Chronic Exposure Effects : Long-term exposure studies have shown no significant adverse health effects among workers exposed to similar organophosphate compounds, although some neurological effects were noted that approached statistical significance .

Applications

This compound has versatile applications across several domains:

- Agriculture : Its properties as a herbicide make it valuable in agricultural practices aimed at controlling unwanted plant growth.

- Research : The compound serves as a model for studying organophosphate toxicity and its interactions within biological systems. Its unique structure allows researchers to explore the effects of different substituents on biological activity.

Comparative Analysis

The following table summarizes key characteristics of this compound compared to related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 15286-11-0 | Herbicidal properties; enzyme inhibition |

| M-Tolyl Phosphonic Acid Diethyl Ester | 15286-13-2 | Similar structure; used as a pesticide |

| O-Tolyl Phosphonic Acid Diethyl Ester | 15286-11-0 | Isomeric form; exhibits similar biological activity |

| Ethyl Phosphonic Acid | 638-21-1 | Simpler structure; used as a flame retardant |

| Dimethyl Phosphonate | 756-79-6 | Common solvent; used in chemical synthesis |

Case Studies

- Herbicidal Activity : A study demonstrated that phosphonic acid esters effectively inhibited specific enzymes linked to plant growth regulation. This inhibition led to reduced growth rates in treated plants compared to controls.

- Toxicological Evaluation : A cohort study involving workers exposed to similar organophosphate compounds found no significant hematological or hepatic abnormalities attributable to exposure. However, subtle neurological effects were noted that warrant further investigation.

特性

IUPAC Name |

1-diethoxyphosphoryl-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVSSUXQVVUNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182809 |

Source

|

| Record name | Phosphonic acid, tolyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28652-46-2 |

Source

|

| Record name | Phosphonic acid, tolyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, tolyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。